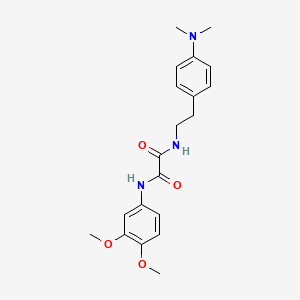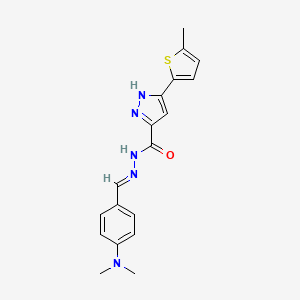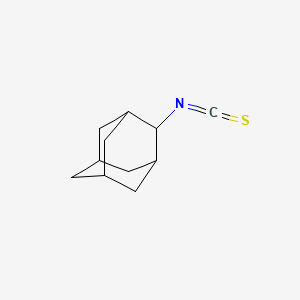
6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as 6-chloro-3,4-diaminotriazine, is a heterocyclic compound that is used in many scientific and research applications due to its unique properties. It is a colorless, crystalline solid and is highly soluble in water and organic solvents. It is a versatile compound with a wide range of uses, including as a starting material for the synthesis of various pharmaceuticals and agrochemicals, as a corrosion inhibitor, and as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
UV Light Absorption and Derivative Synthesis
6-Chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine and its derivatives show potential in ultraviolet (UV) light absorption. A study by Jiang, Wang, and Li (2008) demonstrated an improved synthesis method for 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, a closely related compound. This synthesis facilitated the creation of bis(resorcinyl) triazine derivatives, which are useful as UV light absorbers (Jiang, Wang, & Li, 2008).
Supramolecular Chemistry and Fluorescence
Moral et al. (2010) explored the microwave-assisted synthesis of pyrazolyl bistriazines using derivatives of this compound. These new bistriazines are promising for applications in supramolecular chemistry, particularly for forming hydrogen bonds and complexing with metals. Their unique structure allows the creation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).
Polymer Synthesis and Characterization
Aromatic polyamides containing s-triazine rings, synthesized from derivatives of this compound, have been studied for their properties. Sagar et al. (1997) reported the synthesis of these polyamides, which are characterized by good solubility in polar solvents and high thermal stability. Such materials have potential applications in high-performance polymers and advanced materials engineering (Sagar et al., 1997).
Potential in Metal Complex Synthesis
Research by Chu et al. (2011) involved the preparation of copper(II) complexes using di-substituted s-triazine-based ligands derived from this compound. These complexes exhibit interesting properties, including strong π–π interactions and unique orientations of ligands, which may be useful in designing materials with specific magnetic or electronic properties (Chu et al., 2011).
Application in Photopolymerization
Kabatc, Czech, and Kowalczyk (2011) explored the use of 1,3,5-triazine derivatives, such as 2,4-bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, as photoinitiators in UV-crosslinking of acrylic adhesives. This application demonstrates the potential of this compound derivatives in industrial processes like photopolymerization (Kabatc, Czech, & Kowalczyk, 2011).
Mecanismo De Acción
Target of Action
The primary target of the compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various biological processes .
Mode of Action
The compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine interacts with NAMPT, inhibiting its function . This inhibition disrupts the biosynthesis of NAD, affecting the energy metabolism and cellular signaling processes that rely on this coenzyme .
Biochemical Pathways
The inhibition of NAMPT by 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine affects the NAD-dependent pathways . NAD is involved in numerous hydride transfer reactions, which are integral to energy metabolism and cellular signaling . The disruption of these pathways can have downstream effects on various biological processes.
Result of Action
The molecular and cellular effects of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine’s action primarily involve the disruption of NAD-dependent processes . By inhibiting NAMPT and subsequently reducing NAD levels, the compound can affect energy metabolism and cellular signaling .
Propiedades
IUPAC Name |
6-chloro-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-24-13-7-3-11(4-8-13)19-16-21-15(18)22-17(23-16)20-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEPFYKTOBUIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)
![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)


![9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2699569.png)
![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)
![Methyl 2-({4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbothioyl}amino)benzoate](/img/structure/B2699573.png)
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2699574.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)